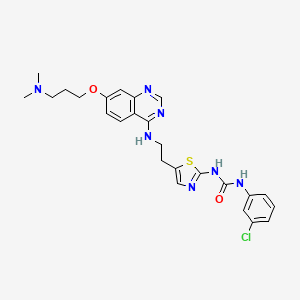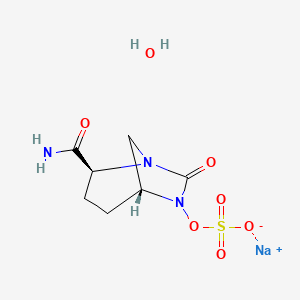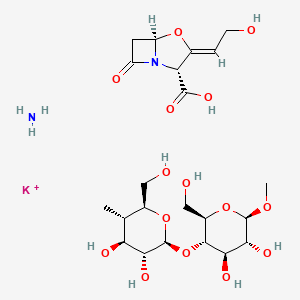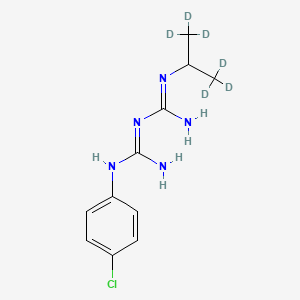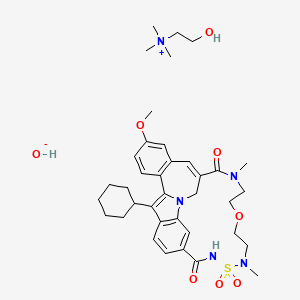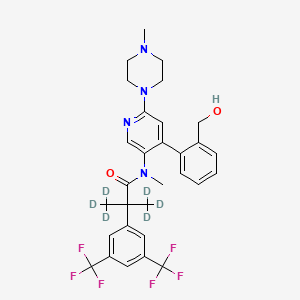
Monohydroxy Netupitant D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism of Netupitant
Netupitant undergoes extensive metabolism in the human body, forming several metabolites including Monohydroxy Netupitant (M3). The pharmacokinetic profile of Netupitant, including its metabolites, has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Elimination : Netupitant is rapidly absorbed with peak plasma concentration reached between 2 to 5.5 hours post-dose. It is mainly eliminated via the feces, with less than 4% recovered from urine, indicating the hepatic/biliary route as the major pathway for elimination. Approximately half of the administered dose is recovered within 120 hours, with complete elimination predicted by 696 hours post-dose (C. Giuliano et al., 2012).
Metabolism : Netupitant undergoes extensive metabolism forming phase I and II metabolites. The major metabolites identified in plasma are M1 (N-demethylated Netupitant), M2 (Netupitant N-oxide), and M3 (Monohydroxy Netupitant), which account for significant portions of Netupitant's plasma exposure. These metabolites result from various metabolic reactions including N-demethylation, hydroxylation, and glucuronidation (C. Giuliano et al., 2012).
Pharmacokinetic Interaction Studies : Research has also focused on the potential pharmacokinetic interactions between Netupitant and other drugs, given its inhibition of the cytochrome P450 3A4 enzyme. Such studies are crucial for understanding how Netupitant and its metabolites might affect the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP3A4 (C. Lanzarotti & G. Rossi, 2013).
Propiedades
Fórmula molecular |
C30H26D6F6N4O2 |
|---|---|
Peso molecular |
600.63 |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3/i1D3,2D3 |
SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |
Sinónimos |
Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




